3-Chloro-4-(4-methylphenoxy)aniline
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Overview
Description
3-Chloro-4-(4-methylphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 4-methylphenoxy group at the fourth position. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-4-(4-methylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation . For example, 3-chloro-4-methylaniline can be prepared through catalytic hydrogenation of 3-chloro-4-methylnitrobenzene using a Pd-Fe/C catalyst in an alcohol or alcohol-water solvent system . This method is advantageous due to its high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(4-methylphenoxy)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-4-(4-methylphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Chloro-4-methylaniline
- 4-Chloro-3-methylaniline
- 4-Methylphenoxyaniline
Uniqueness: 3-Chloro-4-(4-methylphenoxy)aniline is unique due to the presence of both a chlorine atom and a 4-methylphenoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTQHROTTBWWTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546331 |
Source
|
Record name | 3-Chloro-4-(4-methylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-55-3 |
Source
|
Record name | 3-Chloro-4-(4-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56966-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-methylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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